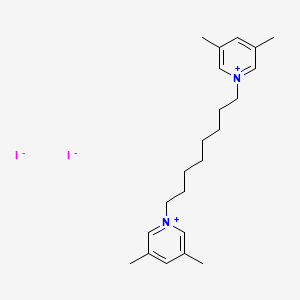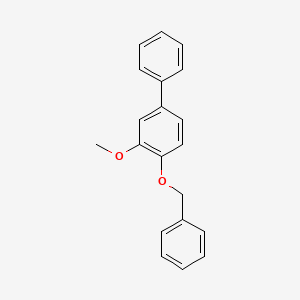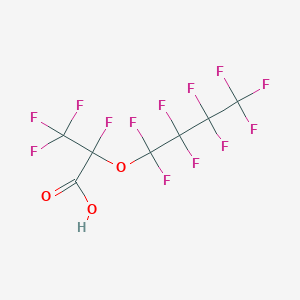
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFASs). These compounds are characterized by their strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This particular compound was designed as a replacement for perfluorooctanoic acid (PFOA), which has been phased out due to its environmental persistence and toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of hexafluoropropylene oxide as a starting material. The process includes multiple steps of purification and isolation to ensure the high purity of the final product. The compound is often produced in large quantities for use in various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonafluorobutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various carboxylic acids, while substitution reactions can produce a range of substituted propanoic acids .
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its immunomodulatory properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluoropolymers and as a surfactant in various industrial processes
Mécanisme D'action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid involves its interaction with various molecular targets and pathways. The compound is known to affect the immune system by modulating T cell-dependent antibody responses. It also interacts with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied PFAS that has been phased out due to its environmental and health concerns.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another PFAS used as a replacement for PFOA, known for its stability and resistance to degradation
Uniqueness
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid is unique due to its specific chemical structure, which imparts high stability and resistance to environmental degradation. This makes it a valuable compound for various industrial applications, although its potential environmental and health impacts are still under investigation .
Propriétés
Numéro CAS |
137780-68-8 |
|---|---|
Formule moléculaire |
C7HF13O3 |
Poids moléculaire |
380.06 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoic acid |
InChI |
InChI=1S/C7HF13O3/c8-2(1(21)22,5(13,14)15)23-7(19,20)4(11,12)3(9,10)6(16,17)18/h(H,21,22) |
Clé InChI |
FVFNWXWHNHZNFS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


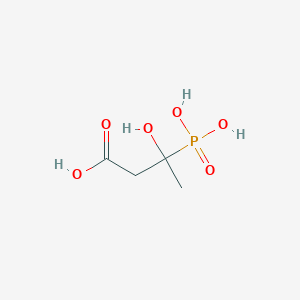

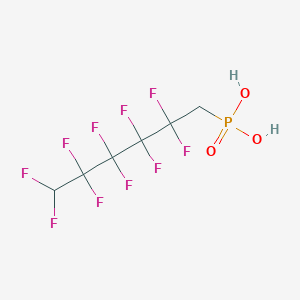
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)

![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)
![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
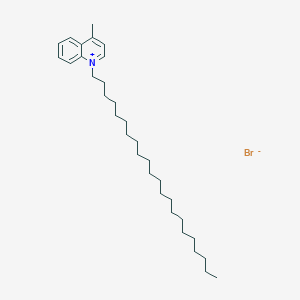
phosphanium perchlorate](/img/structure/B14287841.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
